molecular formula C7H5F9O2 B13409338 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate CAS No. 914637-41-5

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate

Katalognummer: B13409338
CAS-Nummer: 914637-41-5
Molekulargewicht: 292.10 g/mol
InChI-Schlüssel: QMZWPYNRTTVYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various industrial and scientific applications due to its distinctive chemical structure.

Vorbereitungsmethoden

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate typically involves the reaction of hexafluoropropylene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond. Industrial production methods often involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate involves its interaction with molecular targets through its ester and fluorine groups. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and stability. The pathways involved in its action depend on the specific application and target molecules .

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate can be compared with other fluorinated esters, such as:

The uniqueness of this compound lies in its combination of multiple fluorine atoms and the ester group, which provides a balance of stability and reactivity for various applications.

Eigenschaften

CAS-Nummer

914637-41-5

Molekularformel

C7H5F9O2

Molekulargewicht

292.10 g/mol

IUPAC-Name

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] propanoate

InChI

InChI=1S/C7H5F9O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3

InChI-Schlüssel

QMZWPYNRTTVYRG-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.